molecular formula C₂₀H₂₁D₄ClN₂O₅ B1146558 (S)-Amlodipine-d4 CAS No. 1346616-97-4

(S)-Amlodipine-d4

Cat. No.: B1146558
CAS No.: 1346616-97-4
M. Wt: 412.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Amlodipine-d4 is a deuterated form of (S)-Amlodipine, a calcium channel blocker used primarily in the treatment of hypertension and angina. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the metabolic stability and pharmacokinetic properties of the compound.

Scientific Research Applications

(S)-Amlodipine-d4 has several scientific research applications, including:

    Pharmacokinetic Studies: The deuterated form is used to study the metabolic stability and pharmacokinetics of (S)-Amlodipine.

    Drug Development: It is used in the development of new calcium channel blockers with improved properties.

    Biological Research: The compound is used to investigate the biological effects of calcium channel blockers on cellular processes.

    Industrial Applications: this compound is used in the production of pharmaceuticals and in the study of drug interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Amlodipine-d4 involves the incorporation of deuterium atoms into the (S)-Amlodipine structure. This can be achieved through several methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule. For example, deuterated benzylamine can be used in the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

(S)-Amlodipine-d4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

(S)-Amlodipine-d4 exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in the vascular smooth muscle and cardiac muscle. This leads to vasodilation and a reduction in blood pressure. The deuterium atoms enhance the metabolic stability of the compound, potentially leading to longer-lasting effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Amlodipine: The non-deuterated form of the compound.

    Nifedipine: Another calcium channel blocker used to treat hypertension and angina.

    Felodipine: A similar compound with a different chemical structure but similar pharmacological effects.

Uniqueness

(S)-Amlodipine-d4 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart. This can lead to improved efficacy and reduced side effects in clinical applications.

Properties

IUPAC Name

3-O-ethyl 5-O-methyl (4S)-2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m0/s1/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIQEAQVCYTUBX-MIHJCSFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCC1=C([C@H](C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747027
Record name 3-Ethyl 5-methyl (4S)-2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346616-97-4
Record name 3-Ethyl 5-methyl (4S)-2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.